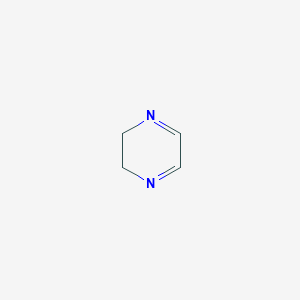

Pyrazine, 2,3-dihydro-

説明

Pyrazine, 2,3-dihydro- (C₄H₆N₂) is a partially saturated heterocyclic compound featuring a six-membered ring with two adjacent hydrogenated carbons, reducing its aromaticity compared to fully aromatic pyrazines. This structural modification impacts its physicochemical properties, reactivity, and functional roles.

特性

CAS番号 |

93591-56-1 |

|---|---|

分子式 |

C4H6N2 |

分子量 |

82.10 g/mol |

IUPAC名 |

2,3-dihydropyrazine |

InChI |

InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-2H,3-4H2 |

InChIキー |

WUCWFMVYIKMAPG-UHFFFAOYSA-N |

正規SMILES |

C1CN=CC=N1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Iodine-Mediated Synthesis: One efficient method for synthesizing 2,3-dihydro-pyrazines involves the reaction of 1,2-diketones with ethylenediamine in the presence of a catalytic amount of iodine.

Cyclization Reactions: Another common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production methods for 2,3-dihydro-pyrazines often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions:

Oxidation: 2,3-dihydro-pyrazines can undergo oxidation reactions to form pyrazine derivatives.

Reduction: Reduction of pyrazine derivatives can lead to the formation of 2,3-dihydro-pyrazines.

Substitution: Substitution reactions involving halogenated acids can lead to the formation of pyrazinium salts.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Catalysts: Iodine, palladium on carbon (Pd/C).

Major Products:

Oxidation Products: Pyrazine derivatives.

Reduction Products: 2,3-dihydro-pyrazines.

Substitution Products: Pyrazinium salts.

科学的研究の応用

Chemistry: 2,3-dihydro-pyrazines are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the preparation of more complex heterocyclic structures .

Biology: These compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. They are used in the development of new pharmaceuticals and therapeutic agents .

Medicine: In medicinal chemistry, 2,3-dihydro-pyrazines are explored for their potential as drug candidates. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, 2,3-dihydro-pyrazines are used in the production of agrochemicals and as flavoring agents in the food industry .

作用機序

The mechanism of action of 2,3-dihydro-pyrazines involves their interaction with specific molecular targets and pathways. For example, some pyrazine-containing compounds inhibit the 26S proteasome, leading to the dysregulation of proteins critical to cell growth and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

類似化合物との比較

Structural and Electronic Features

| Compound | Structure | Aromaticity | Key Substituents |

|---|---|---|---|

| Pyrazine, 2,3-dihydro- | Partially saturated (C2–C3 single bond) | Reduced | None (parent compound) |

| Pyrazine (parent) | Fully aromatic | High | None |

| 2,5-Dimethylpyrazine | Fully aromatic | High | Methyl groups at C2 and C5 |

| 2,3,5-Trimethyl-6-ethylpyrazine | Fully aromatic | High | Methyl (C2, C3, C5), ethyl (C6) |

Electronic Properties :

Key Insights :

Aroma Profiles and Sensory Contributions

| Compound | Odor Threshold (ppb) | Aroma Characteristics | Food Sources |

|---|---|---|---|

| Pyrazine, 2,3-dihydro- | Not reported | Roasted, nutty | Fermented cookies, baked goods |

| 2,5-Dimethylpyrazine | ~10–50 | Cocoa, roasted nuts | Soy sauce, Maotai liquor |

| Unsubstituted Pyrazine | ~60,000 | Earthy, musty | Heated protein-rich foods |

Sensory Interactions :

- Sub-threshold pyrazines (e.g., 2,3-dihydro-) may synergize with other aroma compounds, enhancing roasted notes in soy sauce and distilled beverages .

- The dihydro structure likely increases volatility compared to fully aromatic analogs, amplifying its sensory impact even at low concentrations .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。